molecular formula C9H8F2O B6263703 4-(2,2-difluorocyclopropyl)phenol CAS No. 52178-86-6

4-(2,2-difluorocyclopropyl)phenol

Cat. No.: B6263703
CAS No.: 52178-86-6
M. Wt: 170.2
InChI Key:
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Description

4-(2,2-Difluorocyclopropyl)phenol is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of a phenol group attached to a difluorocyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluorocyclopropyl)phenol typically involves the cyclopropanation of phenol derivatives. One common method includes the reaction of phenol with difluorocarbene precursors under controlled conditions. The difluorocarbene can be generated in situ from reagents such as difluoromethyl phenyl sulfone and a strong base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance the binding affinity and specificity of the compound to its target. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluorocyclopropyl)aniline
  • 4-(2,2-Difluorocyclopropyl)benzaldehyde
  • 4-(2,2-Difluorocyclopropyl)benzoic acid

Uniqueness

4-(2,2-Difluorocyclopropyl)phenol is unique due to the presence of both a phenol group and a difluorocyclopropyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

CAS No.

52178-86-6

Molecular Formula

C9H8F2O

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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